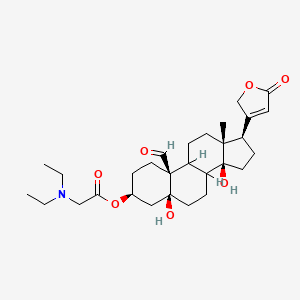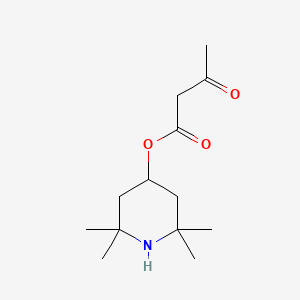
2,6-Dichloro-4-nitrophenyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-4-nitrophenyl prop-2-enoate is an organic compound with a complex structure that includes both nitro and chloro substituents on a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-nitrophenyl prop-2-enoate typically involves the reaction of 2,6-dichloro-4-nitrophenol with an appropriate esterifying agent under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the esterification process. Common reagents used in this synthesis include acetic anhydride or propionic anhydride, and the reaction is often conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dichloro-4-nitrophenyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of 2,6-dichloro-4-aminophenyl prop-2-enoate.
Substitution: Formation of substituted phenyl prop-2-enoates with various functional groups.
Aplicaciones Científicas De Investigación
2,6-Dichloro-4-nitrophenyl prop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,6-Dichloro-4-nitrophenyl prop-2-enoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro groups can also participate in nucleophilic substitution reactions, modifying the compound’s activity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Dichloro-4-nitrophenol
- 2,6-Dichloro-4-aminophenyl prop-2-enoate
- 2,4-Dichloro-6-nitrophenyl prop-2-enoate
Uniqueness
2,6-Dichloro-4-nitrophenyl prop-2-enoate is unique due to the presence of both nitro and chloro groups on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
64205-21-6 |
|---|---|
Fórmula molecular |
C9H5Cl2NO4 |
Peso molecular |
262.04 g/mol |
Nombre IUPAC |
(2,6-dichloro-4-nitrophenyl) prop-2-enoate |
InChI |
InChI=1S/C9H5Cl2NO4/c1-2-8(13)16-9-6(10)3-5(12(14)15)4-7(9)11/h2-4H,1H2 |
Clave InChI |
AGLSMBFELOBBMD-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)OC1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


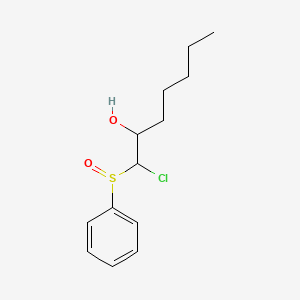
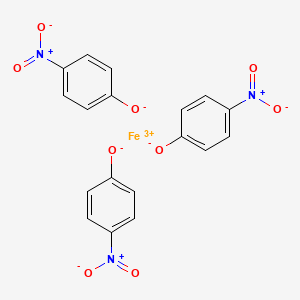
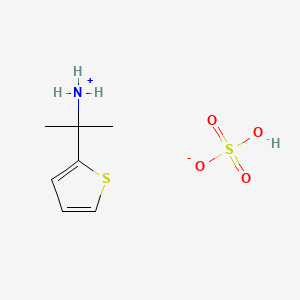

![[(1S)-7-Oxabicyclo[4.1.0]hepta-2,4-dien-2-yl]methanol](/img/structure/B14484077.png)
![N,N'-(1,4-Phenylene)bis{4-[ethenyl(dimethyl)silyl]benzamide}](/img/structure/B14484084.png)
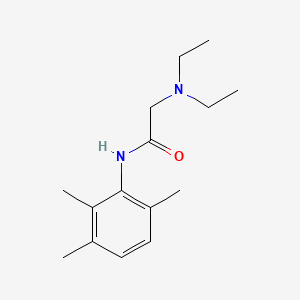
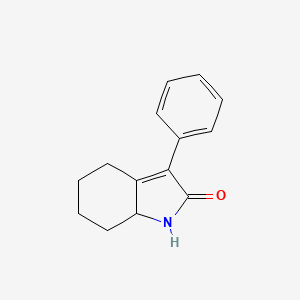
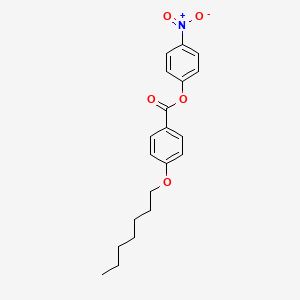
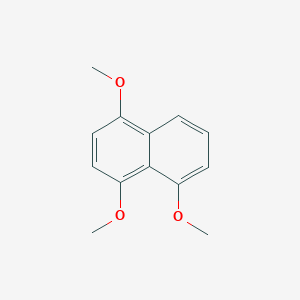
![5-Methyl-1-pentyl-6-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14484110.png)
![5-[2-(1-Ethoxyethoxy)propan-2-yl]-3-methylcyclohex-2-en-1-one](/img/structure/B14484115.png)
